molecular formula C6H2Cl3NaO B086291 Sodium 2,4,5-trichlorophenolate CAS No. 136-32-3

Sodium 2,4,5-trichlorophenolate

Cat. No. B086291
CAS RN: 136-32-3
M. Wt: 219.4 g/mol
InChI Key: KWFOMJTYKROHLX-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Sodium 2,4,5-trichlorophenolate and related compounds often involves the self-condensation of sodium thiophenolates, which occurs upon heating in high-boiling solvents. This process has been described for sodium 2,4,5-trichloro- and sodium 2,4,5-tribromothiophenolates, leading to the formation of polymeric materials (Zwieten, Seutter, & Huisman, 2010).

Molecular Structure Analysis

Molecular structure analysis of related sodium salts has been performed using X-ray diffraction, revealing the geometric parameters and atomic charges critical for understanding the compound's behavior and reactivity. For example, the structure of sodium 1,2,4-triazolate and its derivatives provides insights into the potential structure and characteristics of sodium 2,4,5-trichlorophenolate derivatives (Billes, Ziegler, & Mikosch, 2016).

Chemical Reactions and Properties

The chemical reactions and properties of sodium 2,4,5-trichlorophenolate derivatives can be complex, involving various reaction mechanisms and outcomes. For instance, the synthesis and characterization of sodium-magnesium enolates derived from ketones indicate the reactivity of sodium in mixed-metal enolate complexes, which could provide a parallel to understanding the reactivity of sodium 2,4,5-trichlorophenolate (Hevia, Henderson, Kennedy, & Mulvey, 2006).

Physical Properties Analysis

The physical properties, such as thermal stability and vibrational spectra, are crucial for comprehending the behavior of sodium 2,4,5-trichlorophenolate under different conditions. Studies on related compounds, like sodium 2,4-dinitrophenolate monohydrate, have shown how these properties can be evaluated through techniques like powder XRD, FTIR spectroscopy, and TGA/DTA (Guru Prasad, Krishnakumar, & Nagalakshmi, 2013).

Chemical Properties Analysis

Investigations into the chemical properties of sodium 2,4,5-trichlorophenolate focus on its reactivity and interaction with other compounds. For instance, the study of sodium tetrakis(m-chlorophenyl) borate's preparation and reagent properties provides insight into the reactions of sodium salts with halides and basic nitrogen compounds, which could be relevant for understanding sodium 2,4,5-trichlorophenolate's chemistry (Jarzembowski, Cassaretto, Posvic, & Moore, 1965).

Scientific Research Applications

  • Polymer Formation : Sodium 2,4,5-trichlorothiophenolate is involved in forming polymeric materials upon heating in high-boiling solvents. Although the structures of these polymers are not fully understood, this indicates its potential in material science and polymer chemistry (Zwieten et al., 2010).

  • Soil Remediation and Pollution Control : In environmental science, it's studied for its solubilization and adsorption behaviors, particularly in the presence of surfactants. This research is crucial for soil remediation and non-point source pollution control (Zeng et al., 2013).

  • Photocatalytic Degradation Studies : Its photocatalytic degradation in aqueous TiO2 dispersions under simulated solar light is researched, indicating its relevance in waste treatment and environmental chemistry (Fabbri et al., 2004).

  • Agricultural and Industrial Production : It's also a subject of study due to its formation as a byproduct in the manufacturing of other chemicals, which has implications in industrial safety and chemical production (Milnes, 1971).

  • Growth Substance in Agriculture : Research has explored its application as a growth substance in agriculture, affecting the sprouting of crops like carrots, turnips, and onions (Dallyn & Smith, 1952).

  • Metabolite Analysis : It's identified as a urinary metabolite of hexachlorobenzene in rats, offering insights into metabolism and toxicology (Renner & Schuster, 1977).

  • Detection and Monitoring : An electronic tongue coupled to an electrochemical flow reactor has been developed for real-time monitoring of emerging organic contaminants, including Sodium 2,4,5-trichlorophenolate-related compounds (Magro et al., 2019).

  • Adsorption Behavior : Its adsorption behavior on surfaces like poly-o-toluidine Zr(IV)phosphate is studied for applications in pesticide-sensitive membrane electrodes, indicating its importance in environmental monitoring and chemical sensing (Khan & Akhtar, 2011).

Safety And Hazards

Acute exposure to Sodium 2,4,5-trichlorophenolate may cause skin burns . It also irritates the eyes, nose, pharynx, and lungs . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

sodium;2,4,5-trichlorophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl3O.Na/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFOMJTYKROHLX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-95-4 (Parent)
Record name Sodium 2,4,5-trichlorophenolate
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DSSTOX Substance ID

DTXSID7041336
Record name 2,4,5-Trichlorophenol sodium salt
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Molecular Weight

219.4 g/mol
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Physical Description

Sesquihydrate: Beige to light brown solid; [HSDB] Light tan solid; [CAMEO] Crystalline solid; [MSDSonline]
Record name Sodium 2,4,5-trichlorophenolate
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Solubility

Solubility: 163 g/100 g acetone @ 25 °C /sodium 2,4,5-trichlorophenolate sesquihydate/, Solubility: 186 g/100 g denatured alc formula 30 @ 25 °C /sodium 2,4,5-trichlorophenolate sesquihydrate/, Solubility: 33 g/100 g ethylene glycol @ 25 °C /sodium 2,4,5-trichlorophenolate sesquihydrate/, Solubility: 241 g/100 g methanol @ 25 °C /sodium 2,4,5-trichlorophenolate sesquihydrate/, Solubility: 113 g/100 g water @ 25 °C /sodium 2,4,5-trichlorophenolate sesquihydrate/
Record name SODIUM 2,4,5-TRICHLOROPHENOLATE
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Density

BUFF TO LIGHT BROWN FLAKES; BULK DENSITY: 28-33 LB/CU FT /SODIUM 2,4,5-TRICHLOROPHENOLATE SESQUIHYDRATE/
Record name SODIUM 2,4,5-TRICHLOROPHENOLATE
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Mechanism of Action

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT AFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL CELL WALL, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/
Record name SODIUM 2,4,5-TRICHLOROPHENOLATE
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Product Name

Sodium 2,4,5-trichlorophenolate

CAS RN

136-32-3
Record name Sodium 2,4,5-trichlorophenolate
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Record name Phenol, 2,4,5-trichloro-, sodium salt (1:1)
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Record name 2,4,5-Trichlorophenol sodium salt
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Record name Sodium 2,4,5-trichlorophenolate
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Record name SODIUM 2,4,5-TRICHLOROPHENOLATE
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Record name SODIUM 2,4,5-TRICHLOROPHENOLATE
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Synthesis routes and methods

Procedure details

The usual starting material in the chemical synthesis of 2,4,5-T is 1,2,4,5-tetrachlorobenzene which can be reacted with methanol and sodium hydroxide in an autoclave under high temperature and pressure conditions to give the sodium salt of 2,4,5-trichlorophenol: ##STR2## 2,4,5-trichloroanisole is presumed to be an intermediate in this reaction. The high temperature and high pressure conditions of this step are also favorable for the production of a variety of other compounds from these starting materials. The choice of the proper temperature and pressure, and the control of these conditions throughout the reaction are critical for minimizing side reactions and hence impurities in the final product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
G Wulfsberg, K Shadid, B Farris, J Monn… - … für Naturforschung A, 1992 - degruyter.com
The 81 Br and 35 Cl NQR spectra of anhydrous Group 1, tetraalkylammonium, and thallium(I) 2,6-dichlorophenolates, 2,4,6-trichlorophenolates, and 4-bromo-2,6-dichlorophenolates …
Number of citations: 2 www.degruyter.com
J Yoo, SJ Na, HC Park, A Cyriac, BY Lee - Dalton Transactions, 2010 - pubs.rsc.org
Anion exchange of BF4− occurs by stirring a cobalt(III) complex of salen-type ligand tethered by four quaternary ammonium BF4− salts over a slurry of NaX in CH2Cl2, affording a …
Number of citations: 91 pubs.rsc.org
A Burger, EL Wilson, CO Brindley… - Journal of the American …, 1945 - ACS Publications
The tuberculostatic properties of 2, 4, 6-triiodo-phenol were first described by Carrasco, 2 who introduced bismuth salts of this compound under the name of Neoform into a short-lived …
Number of citations: 28 pubs.acs.org
J Kurz, K Ballschmiter - Fresenius' journal of analytical chemistry, 1995 - Springer
The occurrence of polychlorinated diphenyl ethers (PCDEs) has been investigated in two different cod liver oils produced in 1985 and 1993, respectively, from North-Atlantic fish. These …
Number of citations: 62 link.springer.com
NN Melnikov, NN Melnikov - Chemistry of Pesticides, 1971 - Springer
The saturated aliphatic alcohols are relatively weak pesticides and still have not received practical use in this field. However, the activity of the alcohols is somewhat higher than that of …
Number of citations: 0 link.springer.com
DB McCorkle Jr - 1995 - search.proquest.com
Monodentate or bidentate ligands (L) of nitrogen and phosphorus were used in the synthesis of nickel (II) complexes of the type M ($\rm OC\sb6H\sb2Cl\sb2X)\sb2 (L)\sb {n} $(X= Cl, Br, …
Number of citations: 4 search.proquest.com
TJN Webber, DG Box - Analyst, 1973 - pubs.rsc.org
A gas-chromatographic method for the examination of the insecticide tetrachlorvinphos [Gardona, the Z- or trans-styrene isomer of 2-chloro-1-(2,4,5-trichlorophenyl)vinyldimethyl …
Number of citations: 10 pubs.rsc.org
MA Malla, A Dubey, A Kumar, A Patil, S Ahmad… - Journal of the Taiwan …, 2023 - Elsevier
The present study, was aimed to develop a bacterial consortium (C3) comprising three morphologically distinct isolates (A, B, and C) which can degrade chlorpyrifos, cypermethrin and …
Number of citations: 18 www.sciencedirect.com
JF Couch, J Naghski - Journal of the American Chemical Society, 1945 - ACS Publications
A number of alkyl and dialkylaminoalkyl ethers of phenol and halogenated phenols with various substituents has been described. It has been found that nuclear iodine is not a …
Number of citations: 7 pubs.acs.org
H Kuroki, K Haraguchi, Y Masuda - Chemosphere, 1984 - Elsevier
Fifty-one polychlorinated dibenzofuran (PCDF) isomers were synthesized by the structure specific methods starting from corresponding chlorophenol and chloronitrobenzene or …
Number of citations: 46 www.sciencedirect.com

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